

An In-depth Technical Guide to 5-Bromo-4-aza-2-oxindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B1342513

[Get Quote](#)

This technical guide provides a comprehensive overview of 5-Bromo-4-aza-2-oxindole, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological significance.

Chemical Identity and Nomenclature

The compound commonly referred to as 5-Bromo-4-aza-2-oxindole is systematically named **5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one** according to IUPAC nomenclature. Its structure consists of a fused pyrrolidinone and pyridine ring system, with a bromine substituent at the 5-position.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, including:

- 5-Bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one[1]
- 5-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one[1]
- 5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one[1]
- 5-Bromo-4-aza-2-oxindole[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4-aza-2-oxindole is presented in the table below. It is important to note that while some data is experimentally derived, other parameters are computationally predicted.

Property	Value	Source
CAS Number	887571-01-9	[1]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1]
Molecular Weight	213.03 g/mol	[1]
Monoisotopic Mass	211.95853 Da	[2]
XLogP3	2.1	[2]
Topological Polar Surface Area	48.9 Å ²	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	0	[2]

Experimental Protocols

Synthesis of a Related Precursor: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

While a specific, detailed synthesis protocol for 5-Bromo-4-aza-2-oxindole is not readily available in the cited literature, a method for a closely related precursor, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has been described. This synthesis can serve as a foundational methodology for researchers.

Materials:

- 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

- 48% Hydrobromic acid
- Methylene chloride
- 20% Hydrogen peroxide solution
- Saturated aqueous sodium bisulfite solution
- Water

Procedure:

- To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.[3]
- Maintain the temperature of the reaction mixture at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[3]
- After the addition is complete, neutralize the mixture with 60 g of a saturated aqueous sodium bisulfite solution until the red color of the reaction solution disappears.[3]
- Perform a liquid-liquid extraction to separate the organic and aqueous phases.[3]
- Wash the organic phase with 200 g of water.[3]
- Remove the methylene chloride solvent from the organic phase under reduced pressure to yield the product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The reported yield is 26.6 g (95.6%), with a purity of ≥99% as determined by liquid chromatography.[3]

Analytical Characterization (Exemplary Data for a Related Compound)

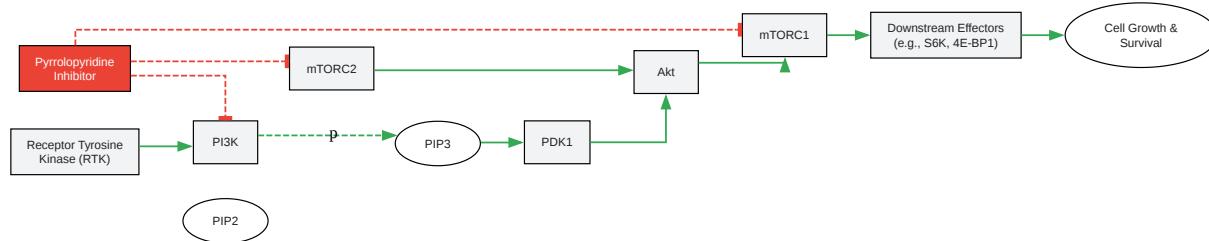
Detailed analytical protocols for 5-Bromo-4-aza-2-oxindole are not available. However, NMR data for the related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a useful reference for spectroscopic characterization.

Instrumentation: Varian 400 spectrometer (400.00 MHz for ^1H NMR, 100.58 MHz for ^{13}C NMR).

[1] Solvent: DMF-d₇[1] Reference: Tetramethylsilane (TMS)[1] Temperature: 298 K[1]

^1H NMR (400 MHz, DMF-d₇) δ (ppm): 11.91 (bs, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H).[1]

^{13}C NMR (100.58 MHz, DMF-d₇) δ (ppm): 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.[1]


Biological Activity and Signaling Pathways

The broader class of pyrrolopyridines has attracted significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Some pyrrolopyridine derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[4] One of the most frequently dysregulated signaling cascades in human cancers is the PI3K/Akt/mTOR pathway.[5][6][7] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.

While the specific biological target of 5-Bromo-4-aza-2-oxindole has not been definitively identified in the available literature, its structural similarity to known kinase inhibitors suggests it may also modulate the activity of signaling proteins. The PI3K/Akt/mTOR pathway represents a plausible, exemplary target for compounds of this class.

Below is a conceptual diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by a pyrrolopyridine-based inhibitor.

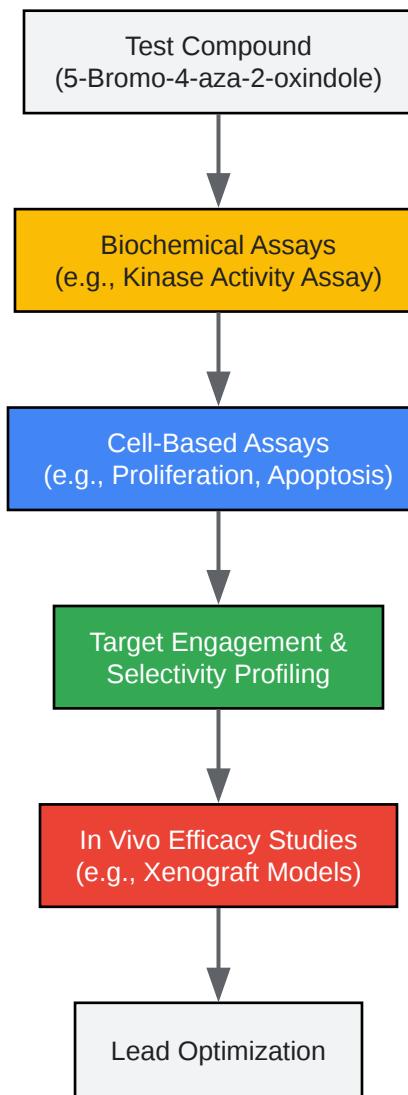

[Click to download full resolution via product page](#)

Figure 1: Conceptual diagram of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates how a hypothetical pyrrolopyridine inhibitor might target key kinases like PI3K and mTOR within this critical cancer-related pathway.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for evaluating a compound like 5-Bromo-4-aza-2-oxindole as a kinase inhibitor is outlined below.

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for kinase inhibitor drug discovery.

This workflow progresses from initial *in vitro* biochemical and cell-based assays to more complex *in vivo* studies to determine the efficacy and safety of a potential drug candidate.

In conclusion, 5-Bromo-4-aza-2-oxindole is a compound with potential for further investigation in drug discovery, particularly in the context of kinase inhibition. This guide provides a foundational understanding of its properties and the methodologies that can be employed for its study. Further experimental work is required to fully elucidate its physicochemical characteristics and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-aza-2-oxindole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342513#5-bromo-4-aza-2-oxindole-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com